

Application Notes & Protocols: Preparation of DAPI Working Solution from Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DAPI (dihydrochloride)*

Cat. No.: *B14793594*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent nuclear and chromosome counterstain.^[1] It binds selectively to the minor groove of adenine-thymine (A-T) rich regions of double-stranded DNA.^[2] Upon binding, its fluorescence is enhanced approximately 20-fold, with an emission maximum around 454-461 nm when excited by ultraviolet (UV) light (~358 nm).^{[2][3][4]} Because DAPI is cell permeable, it is widely used for visualizing nuclei, assessing apoptosis, diagnosing mycoplasma infections, and measuring nuclear content in flow cytometry.^{[2][5]} These protocols provide a detailed guide for preparing stable DAPI stock and working solutions from its powdered form for various applications.

Safety Precautions

DAPI is a known mutagen and must be handled with care.^[6] Always consult the Safety Data Sheet (SDS) before use.^{[7][8][9][10]}

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.^[10]
- Handling: Handle DAPI powder in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.^{[10][11]} Avoid contact with skin and eyes.^[8]

- Disposal: Dispose of DAPI waste (including contaminated solutions and materials) in accordance with applicable local and national regulations.[\[6\]](#)[\[7\]](#) Do not empty into drains.[\[7\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for DAPI dihydrochloride, the most common salt.

Table 1: Physicochemical Properties of DAPI Dihydrochloride

Property	Value	Citations
Molecular Formula	$C_{16}H_{15}N_5 \cdot 2HCl$	[3]
Molecular Weight	350.25 g/mol	[2] [3]
Excitation Maximum (DNA-bound)	~358 nm	[3] [4]
Emission Maximum (DNA-bound)	~454 - 461 nm	[3] [4]

Table 2: Solution Preparation and Storage

Solution Type	Recommended Solvents	Typical Concentrations	Storage Conditions	Stability	Citations
Stock Solution	Deionized Water, DMF, DMSO	1 - 5 mg/mL	Aliquot and store at ≤ -20°C, protected from light.	Up to 6-12 months.	[3] [6] [12] [13]
Working Solution (Microscopy)	PBS, Staining Buffer	0.1 - 1 µg/mL (300 nM)	Prepare fresh or store at 2-8°C for short-term use.	Varies; best when used fresh.	[3] [6] [12] [14]
Working Solution (Flow Cytometry)	Staining Buffer	1 - 3 µM	Prepare fresh.	Best when used fresh.	[6] [12] [15]

Experimental Protocols

This protocol describes how to prepare a concentrated stock solution from DAPI powder. DAPI dihydrochloride has limited solubility in aqueous buffers like PBS, so it should be dissolved in deionized water or an organic solvent.[\[3\]](#)[\[6\]](#) The dilactate salt of DAPI is more soluble in water.[\[4\]](#)

Materials:

- DAPI dihydrochloride powder (e.g., 10 mg vial)
- Deionized water (dH₂O) or Dimethylformamide (DMF)
- Microcentrifuge tubes or amber vials
- Vortexer and/or sonicator

Procedure:

- Weigh the desired amount of DAPI powder. For a 10 mg vial, no weighing is necessary.
- Add the appropriate volume of solvent to achieve a 5 mg/mL concentration. For 10 mg of DAPI, add 2 mL of dH₂O or DMF.[\[6\]](#)[\[12\]](#)
- Vortex thoroughly to dissolve the powder. If using dH₂O, the powder may take some time to dissolve completely. Sonication can aid in this process.[\[6\]](#)
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μ L) in light-protecting tubes.
- For long-term storage, store the aliquots at -20°C or below for at least six months.[\[6\]](#)[\[12\]](#) For short-term storage, the solution can be kept at 2-6°C for several weeks, protected from light. [\[6\]](#)[\[12\]](#) Avoid repeated freeze-thaw cycles.[\[3\]](#)

This protocol is suitable for routine nuclear counterstaining of fixed cells on coverslips or slides for fluorescence microscopy.

Materials:

- DAPI stock solution (from Protocol 1)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixed and permeabilized cell samples on coverslips/slides
- Mounting medium (preferably with an antifade reagent)

Procedure:

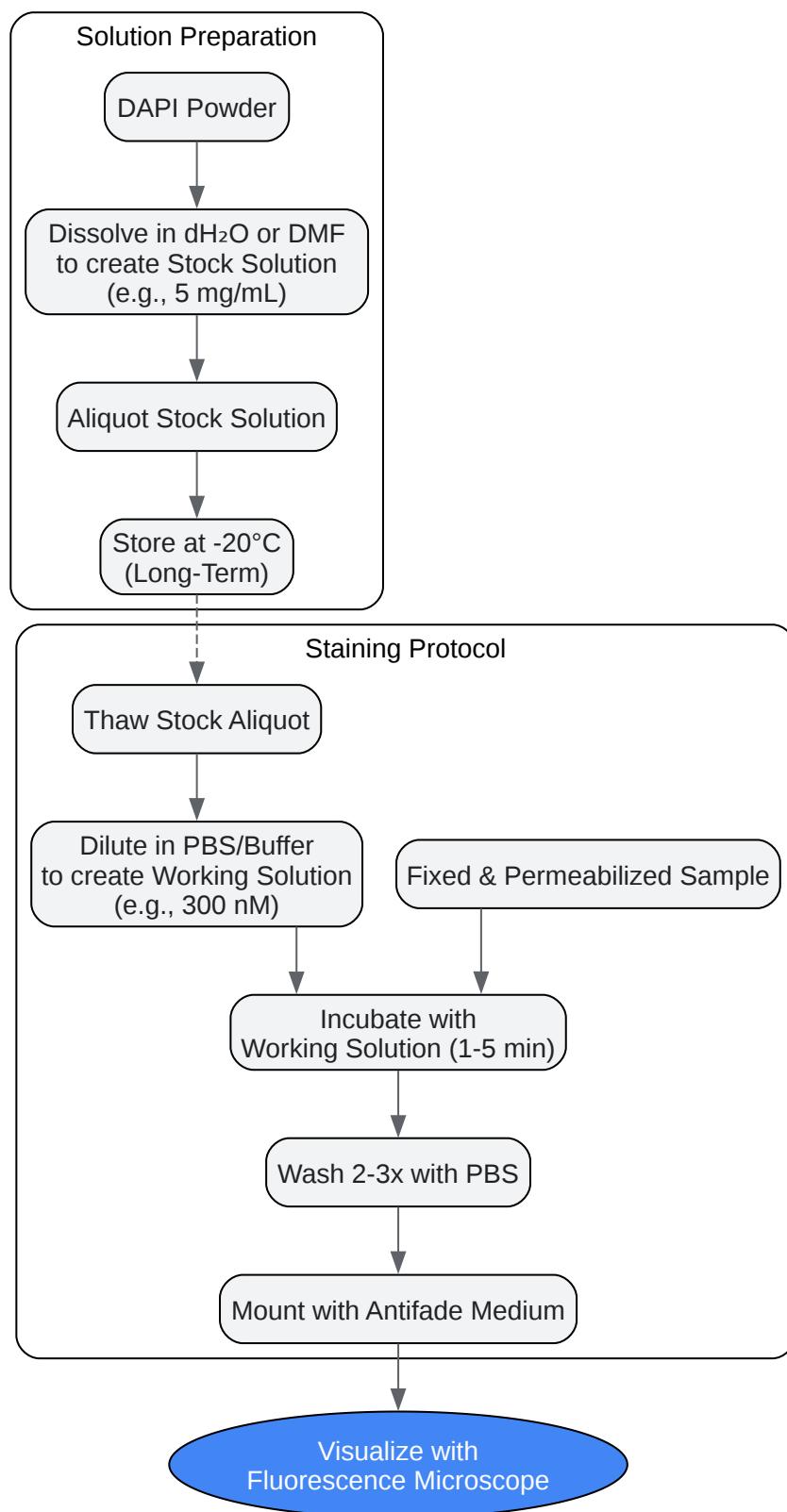
- Prepare Working Solution: Thaw an aliquot of the DAPI stock solution. Dilute the stock solution to a final concentration of 300 nM (~0.1 μ g/mL) in PBS.[\[6\]](#)[\[12\]](#)[\[14\]](#) For example, to make 10 mL of working solution from a 5 mg/mL stock, a multi-step dilution is recommended for accuracy.
- Sample Equilibration: Briefly wash the fixed and permeabilized sample with PBS.[\[6\]](#)[\[12\]](#)

- Staining: Add enough DAPI working solution to completely cover the cells on the coverslip (e.g., 300 μ L).[6][12]
- Incubation: Incubate for 1-5 minutes at room temperature, protected from light.[6][12] Note: Incubation times may need optimization. Over-incubation can lead to high background fluorescence.[14]
- Washing: Remove the staining solution and rinse the sample 2-3 times with PBS to remove unbound dye.[6][14]
- Mounting: Drain excess PBS and mount the coverslip onto a microscope slide using an antifade mounting medium.[6][16]
- Visualization: Image using a fluorescence microscope equipped with a filter set appropriate for DAPI (e.g., UV excitation).

This protocol is adapted for staining cell suspensions for cell cycle analysis or nuclear quantification by flow cytometry.

Materials:

- DAPI stock solution (from Protocol 1)
- Staining Buffer (e.g., 100 mM Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% Nonidet P-40)[6][12]
- Fixed cell suspension (e.g., 1 \times 10⁶ cells)


Procedure:

- Prepare Working Solution: Dilute the DAPI stock solution to a final concentration of 3 μ M in the staining buffer.[6][12][15] A 1 mL volume is typically required for each sample.
- Cell Pellet: Centrifuge the fixed cell suspension and discard the supernatant.
- Resuspension and Staining: Loosen the cell pellet by tapping the tube. Resuspend the pellet in 1 mL of the 3 μ M DAPI working solution.[12]

- Incubation: Incubate for 15 minutes at room temperature, protected from light.[6][12]
- Analysis: Analyze the sample directly by flow cytometry in the presence of the dye.[6][12] A UV laser is required for excitation.

Workflow Visualization

The following diagram illustrates the general workflow for preparing and using DAPI for cell staining.

[Click to download full resolution via product page](#)

Caption: Workflow for DAPI solution preparation and cell staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. biotium.com [biotium.com]
- 5. bosterbio.com [bosterbio.com]
- 6. DAPI Counterstaining Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ogt.com [ogt.com]
- 11. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 12. asone-int.com [asone-int.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. betalifesci.com [betalifesci.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. DAPI Staining Protocol [ruthazerlab.mcgill.ca]
- To cite this document: BenchChem. [Application Notes & Protocols: Preparation of DAPI Working Solution from Powder]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14793594#how-to-prepare-dapi-working-solution-from-powder>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com